molecular formula C23H16FN3 B6512013 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-56-2

3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6512013
CAS No.: 932540-56-2
M. Wt: 353.4 g/mol
InChI Key: MMDPLMDNWKLPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. The molecule is substituted with a 4-fluorophenyl group at position 3, a methyl group at position 8, and a phenyl group at position 1. Pyrazolo[4,3-c]quinolines are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects . The fluorine atom at the 4-position of the phenyl group is strategically incorporated to enhance metabolic stability and binding affinity, a common strategy in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPLMDNWKLPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : 4-Fluorobenzaldehyde reacts with the cyclic dicarbonyl (e.g., methyl-1,3-cyclohexanedione) to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition : The pyrazolamine attacks the unsaturated carbonyl, forming a covalent adduct.

  • Intramolecular Cyclization : Spontaneous cyclization generates the pyrazoloquinoline core.

  • Oxidation : Air oxidation aromatizes the heterocycle, yielding the final product.

Key Data:

ReactantsCatalystSolventTemperatureYield
3-Methyl-1-phenylpyrazolamine, 4-fluorobenzaldehyde, methyl-1,3-cyclohexanedioneTetrapropylammonium bromideWater80°C78–85%

Advantages :

  • Eco-friendly (water solvent, minimal waste).

  • High atom economy.

Limitations :

  • Limited flexibility for introducing bulky substituents.

Ionic Liquid-Mediated Cyclization

Room-temperature syntheses in ionic liquids (ILs) enhance reaction efficiency. A method adapted from pyrazolo[3,4-b]quinoline synthesis involves:

Procedure:

  • Reactants : 5-Amino-3-methyl-1-phenylpyrazole, 4-fluorobenzaldehyde, and 2-hydroxy-8-methyl-1,4-naphthoquinone.

  • Solvent : 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄).

  • Process : Stirring at 25°C for 2.5 hours, followed by aqueous dilution and recrystallization.

Key Data:

Reactant Ratio (mol)Ionic LiquidTimeYield
1 : 1.2 : 1[bmim]BF₄2.5 h85%

Advantages :

  • Mild conditions and recyclable solvent.

  • High regioselectivity for the 3-(4-fluorophenyl) group.

Industrial Note : Scaling this method requires IL recovery systems to offset costs.

Suzuki-Miyaura coupling enables precise introduction of aryl groups. For 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline:

Protocol:

  • Intermediate Synthesis : Prepare 3-bromo-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline via cyclization of 4-chloro-8-methylquinoline-3-carboxylate and phenylhydrazine.

  • Coupling : React the bromide with 4-fluorophenylboronic acid using Pd(OAc)₂/dppf in dioxane/water (3:1) at 60°C.

Key Data:

Catalyst SystemBaseSolventYield
Pd(OAc)₂ (5 mol%), dppfCs₂CO₃Dioxane/water97%

Advantages :

  • High functional group tolerance.

  • Scalable via continuous flow reactors.

Challenges :

  • Requires halogenated intermediates.

Friedländer Annulation

Friedlälder condensation constructs the quinoline core. A representative route:

Steps:

  • Quinoline Formation : React 8-methyl-2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions.

  • Pyrazole Fusion : Treat the quinoline intermediate with phenylhydrazine and 4-fluorobenzaldehyde in ethanol reflux.

Key Data:

StepConditionsYield
Quinoline synthesisH₂SO₄, 120°C70%
Pyrazole cyclizationEthanol, reflux65%

Advantages :

  • Well-established for quinoline derivatives.

  • Modular for substituent variation.

Limitations :

  • Multi-step process lowers overall yield.

Comparative Analysis of Methods

MethodTemperatureSolventYieldScalabilityEco-Friendliness
Multi-Component80°CWater85%ModerateHigh
Ionic Liquid25°C[bmim]BF₄85%LowModerate
Suzuki Coupling60°CDioxane97%HighLow
Friedländer120°CEthanol65%ModerateModerate

Key Findings :

  • Suzuki coupling offers the highest yield and scalability but requires palladium catalysts.

  • Multi-component reactions balance efficiency and sustainability.

  • Ionic liquids excel in mild conditions but face cost barriers.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors optimize Suzuki coupling by reducing reaction times and improving heat transfer. Meanwhile, microwave-assisted synthesis accelerates multi-component condensations, achieving >90% yields in pilot studies .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazoloquinolines exhibit promising anticancer properties. For instance, compounds similar to 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazoloquinolines were shown to inhibit the growth of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[4,3-c]quinolines are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:
A study highlighted the effectiveness of similar compounds in reducing inflammation in animal models of arthritis. The administration of these compounds resulted in decreased levels of TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Another area where this compound shows promise is in antimicrobial applications. Research has demonstrated that pyrazoloquinolines possess activity against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This table summarizes the effectiveness of 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline against common bacterial pathogens .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences References
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-fluorophenyl) Ethoxy vs. methyl at position 8
3-(4-Ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 6,8-difluoro, 4-ethoxyphenyl Additional fluorine at position 6
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-hydroxyphenylamino Amino and hydroxyl groups enhance polarity
ELND006 (gamma-secretase inhibitor) Cyclopropyl, difluoro, trifluoromethyl Complex substituents for metabolic stability
  • Fluorine Placement : Fluorine at the 4-position of the phenyl ring (common in many analogs) enhances electron-withdrawing effects, stabilizing aromatic interactions in target binding .
  • Amino vs. Methyl Groups: Amino-substituted derivatives (e.g., compound 2i) exhibit potent anti-inflammatory activity (IC50 ~0.1 µM) due to hydrogen-bonding interactions with iNOS/COX-2 , whereas the methyl group in the target compound may prioritize lipophilicity over polar interactions.

Pharmacological Activity

Compound Biological Activity Key Findings References
Target Compound Under investigation Hypothesized to balance activity/stability -
2i (3-amino-4-(4-hydroxyphenylamino)) Anti-inflammatory IC50 = 0.12 µM (NO inhibition); inhibits iNOS/COX-2
ELND006 Gamma-secretase inhibition Selectively inhibits Aβ over Notch; metabolically stable
9b (4-bromophenyl derivative) Anticancer (untested) Bromine increases molecular weight/polarity
  • Anti-Inflammatory Activity: Amino and hydroxyl groups (e.g., 2i) significantly enhance potency against NO production, whereas the target compound’s methyl and fluorophenyl groups may prioritize metabolic stability over direct enzyme inhibition .

Physicochemical and Electronic Properties

  • Lipophilicity : The 8-methyl group in the target compound likely increases logP compared to polar derivatives (e.g., 2i) but remains less lipophilic than ELND006’s trifluoromethyl group .
  • Substituted triazoles (e.g., in ) introduce conformational rigidity, a feature absent in the target compound .

Biological Activity

3-(4-Fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, characterized by its unique fused pyrazole and quinoline structure. The molecular formula C23H16FN3 indicates a complex arrangement of carbon, hydrogen, fluorine, and nitrogen atoms. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial activities.

Chemical Structure and Properties

The distinct structure of 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be summarized as follows:

Property Details
Molecular FormulaC23H16FN3
Molecular Weight367.43 g/mol
Key Functional GroupsPyrazole, Quinoline
SubstituentsFluorophenyl, Methyl

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain compounds within this class could inhibit NO production effectively, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Key Findings:

  • IC50 Values: Some derivatives demonstrated IC50 values comparable to established anti-inflammatory agents.
  • Mechanism: Inhibition of iNOS and COX-2 was confirmed as a primary mechanism for the observed anti-inflammatory effects.

Anticancer Activity

The anticancer potential of 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has also been explored. Preliminary studies suggest that compounds in this class can induce apoptosis in various cancer cell lines. For example, some derivatives showed activity against leukemic cells under hypoxic conditions, which are typically resistant to conventional therapies .

Research Highlights:

  • Cell Lines Tested: Various leukemic cell lines were utilized to assess the anticancer efficacy.
  • Apoptosis Induction: Mechanistic studies indicated that these compounds could trigger apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Variations in substituents significantly influence their pharmacological properties. For instance:

Compound Substituent Biological Activity
1-(4-Methoxyphenyl)-8-methyl-3-phenyl-pyrazolo[4,3-c]quinolineMethoxy groupAltered anti-inflammatory activity
1-(4-Chlorophenyl)-8-methyl-3-phenyl-pyrazolo[4,3-c]quinolineChlorine substituentVariations in reactivity and solubility
1-(Phenyl)-8-methyl-3-(4-trifluoromethylphenyl)-pyrazolo[4,3-c]quinolineTrifluoromethyl groupEnhanced lipophilicity affecting bioavailability

Case Study: Anti-inflammatory Effects

In a controlled study involving LPS-induced RAW 264.7 cells:

  • Compound Tested: A derivative of pyrazolo[4,3-c]quinoline exhibited an IC50 value of 0.39 μM for NO inhibition.
  • Cytotoxicity Assessment: The same compound showed significant cytotoxicity at higher concentrations (10 μM), with only a 9% survival rate noted .

Case Study: Anticancer Efficacy

In vitro studies on leukemic cells revealed:

  • Activity Profile: Selected compounds demonstrated potent activity against multiple leukemic cell lines.
  • Hypoxic Conditions: Notably effective even under hypoxic conditions where many treatments fail .

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazoloquinoline core via condensation of substituted phenylhydrazines with quinoline precursors under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Introduction of fluorine and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (60–80°C) and catalysts like Pd/C or AlCl₃ .
  • Step 3 : Purification using column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) to achieve >95% purity . Key variables affecting yield include solvent polarity, reaction time, and catalyst loading. For example, prolonged heating (>12 hrs) may degrade intermediates, reducing yields by 15–20% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles between aromatic rings, confirming substituent positions .
  • NMR spectroscopy : Distinct signals include δ 8.2–8.5 ppm (quinoline H), δ 7.3–7.6 ppm (fluorophenyl H), and δ 2.4 ppm (methyl group) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 383.15) .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • LogP : ~3.7 (calculated via PubChem), indicating moderate lipophilicity suitable for cellular uptake .
  • Aqueous solubility : <0.1 mg/mL at pH 7.4, necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
  • Thermal stability : Decomposition temperature >200°C (DSC data), stable under ambient storage .

Advanced Research Questions

Q. How do substituent variations (e.g., fluoro vs. chloro) impact biological activity in pyrazoloquinoline derivatives?

A comparative SAR study reveals:

SubstituentIC₅₀ (COX-2 Inhibition)LogP
4-Fluorophenyl (target)1.2 µM3.7
4-Chlorophenyl0.8 µM4.1
3-Methoxyphenyl>10 µM2.9
Fluorine enhances metabolic stability, while chloro groups improve target affinity but increase hepatotoxicity risks .

Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?

  • Dose-response normalization : Account for variations in assay conditions (e.g., cell line viability assays vs. enzyme inhibition) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives with 10-fold higher potency) .
  • Orthogonal assays : Validate anticancer activity via both apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) to confirm mechanistic consistency .

Q. Which computational methods predict binding modes to therapeutic targets like kinases or COX-2?

  • Molecular docking (AutoDock Vina) : Predicts hydrogen bonding between the fluorophenyl group and COX-2 Arg120 (binding energy: −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable interactions (>50 ns) with kinase ATP-binding pockets, highlighting the methyl group’s role in hydrophobic stabilization .

Q. How can regioselectivity challenges during functionalization of the pyrazoloquinoline core be addressed?

  • Directed C–H activation : Use Pd(OAc)₂ with pivalic acid to selectively introduce groups at the 8-position (yield: 65–70%) .
  • Protecting group strategies : Employ tert-butyloxycarbonyl (Boc) to block reactive N-sites during halogenation or cross-coupling reactions .

Methodological Considerations

Q. What in vitro and in vivo models are most relevant for evaluating its anti-inflammatory potential?

  • In vitro : LPS-induced RAW264.7 macrophages (measure NO production; IC₅₀: 2.5 µM) .
  • In vivo : Murine collagen-induced arthritis models (oral dosing at 10 mg/kg reduces paw swelling by 60% vs. control) .

Q. Which analytical techniques quantify trace impurities in bulk samples?

  • HPLC-DAD : Detects impurities at 0.1% levels using a C18 column (gradient: 30–90% MeCN in H₂O) .
  • ICP-MS : Identifies heavy metal contaminants (e.g., Pd residues <1 ppm) from catalytic steps .

Q. How can metabolic stability be improved without compromising target affinity?

  • Deuterium incorporation : Replace labile C–H bonds with C–D at the 8-methyl position, increasing t₁/₂ from 2.1 to 4.3 hrs in human liver microsomes .
  • Prodrug design : Synthesize phosphate esters to enhance solubility and reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.